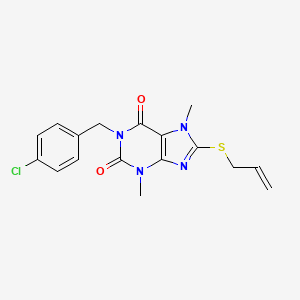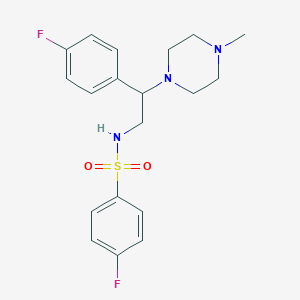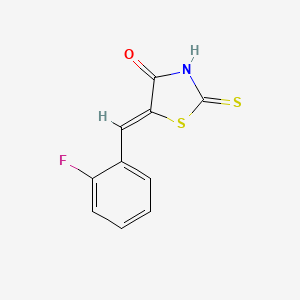
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as S-allylmercaptocaptopurine (SAMCP), is a small molecule compound that has been studied for its potential therapeutic applications. SAMCP is a purine analog that has been shown to have anti-tumor and anti-inflammatory properties. In
Scientific Research Applications
SAMCP has been studied for its potential therapeutic applications in cancer and inflammatory diseases. SAMCP has been shown to inhibit the growth of cancer cells in vitro and in vivo. SAMCP has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Mechanism of Action
SAMCP exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of enzymes involved in the synthesis of purine nucleotides. SAMCP inhibits the activity of hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is involved in the salvage pathway of purine nucleotide synthesis. SAMCP also inhibits the activity of inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo pathway of purine nucleotide synthesis.
Biochemical and Physiological Effects:
SAMCP has been shown to have anti-tumor and anti-inflammatory effects in vitro and in vivo. SAMCP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. SAMCP also reduces the production of pro-inflammatory cytokines by inhibiting the activity of IMPDH.
Advantages and Limitations for Lab Experiments
SAMCP has several advantages for lab experiments. SAMCP is a small molecule compound that can be easily synthesized and purified. SAMCP has been shown to have anti-tumor and anti-inflammatory effects in vitro and in vivo. However, SAMCP also has limitations for lab experiments. SAMCP has low solubility in aqueous solutions, which can limit its bioavailability. SAMCP also has low stability in physiological conditions, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of SAMCP. SAMCP can be further studied for its potential therapeutic applications in cancer and inflammatory diseases. SAMCP can also be modified to improve its solubility and stability in physiological conditions. SAMCP can also be used as a tool compound to study the role of purine nucleotide synthesis in cancer and inflammatory diseases.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWQPCYFFPXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411359.png)
![4-chloro-2,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411361.png)
![5-fluoro-2-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411367.png)


![(2-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411387.png)
![3-[(4-Chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3411392.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B3411393.png)

![1-butyl-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3411400.png)
![methyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetate](/img/structure/B3411410.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3411412.png)

![ethyl 2-(3-(3-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3411442.png)